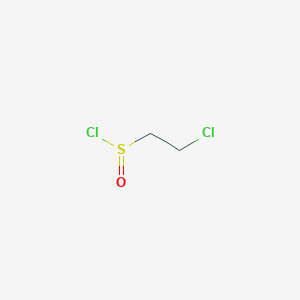![molecular formula C13H14N2O4 B3005346 Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate CAS No. 2260936-09-0](/img/structure/B3005346.png)
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate for anticancer drugs, synthesized through a multi-step process including nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, and their confirmation often requires sophisticated techniques such as X-ray crystallography. For example, the structure of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . Similarly, the crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds . The versatility of these compounds in chemical reactions makes them valuable for the synthesis of a wide range of organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are often characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . The crystallographic analysis provides detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding . Density functional theory (DFT) calculations can be used to predict and analyze the electronic structure and physicochemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Lithiation and Substitution Reactions : A study by Smith et al. (2013) investigated the lithiation of related compounds, revealing that lithiation with tert-butyllithium in tetrahydrofuran occurs on nitrogen and the ring at the 4-position, producing substituted derivatives. This indicates a potential application in creating substituted pyridine derivatives, a process relevant in synthetic organic chemistry (Smith et al., 2013).
Synthesis of Imidazo[4,5-b]pyridin-2-ones : Research by Scott (2006) demonstrated a palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the synthesis of 3-arylated imidazo[4,5-b]pyridin-2-ones. This highlights its role in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Scott, 2006).
Hydrogen Bond Studies : Baillargeon et al. (2014) analyzed the hydrogen bonds in crystals of a similar tert-butyl carbamate compound. The study focused on the orientation of the carbamate and amide, revealing significant insights into molecular interactions, which can be crucial in material science and crystal engineering (Baillargeon et al., 2014).
Photocatalyzed Amination : Wang et al. (2022) reported on the use of tert-butyl carbamate derivatives in a photoredox-catalyzed amination process. This research opens up avenues for the use of such compounds in photocatalysis, a field with applications in green chemistry and sustainable energy solutions (Wang et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(17)15-8-4-11-10(14-6-8)5-9(7-16)18-11/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERAXBBHJSGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)
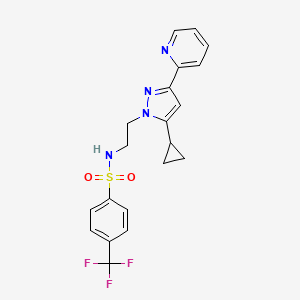

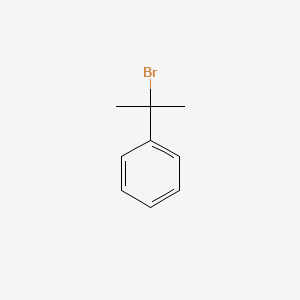

![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)
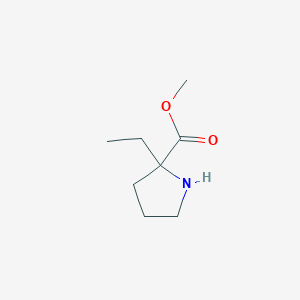

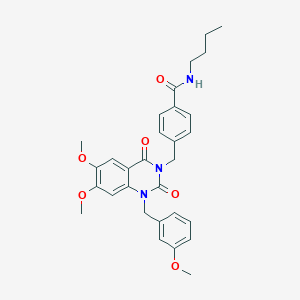

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005281.png)
